molecular formula C18H15N3O3 B7046444 Ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate

Ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate

Cat. No.: B7046444
M. Wt: 321.3 g/mol
InChI Key: JGNRLHJFGUHYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate is a complex heterocyclic compound that belongs to the class of benzimidazoloquinazolines. These compounds are known for their significant biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzimidazole fused with a quinazoline ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions. One common method includes the reaction of 2-aminobenzimidazole with ethyl glyoxylate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets may include DNA gyrase, topoisomerase, and other critical enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the combination of benzimidazole and quinazoline rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(6-oxobenzimidazolo[1,2-c]quinazolin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-2-24-16(22)11-20-14-9-5-3-7-12(14)17-19-13-8-4-6-10-15(13)21(17)18(20)23/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNRLHJFGUHYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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